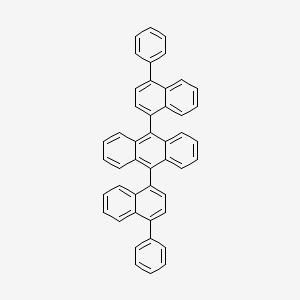
9,10-Bis(4-phenylnaphthalen-1-yl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Bis(4-phenylnaphthalen-1-yl)anthracene is an organic compound belonging to the anthracene-based derivatives. It is known for its unique photophysical properties, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(4-phenylnaphthalen-1-yl)anthracene typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity . The process involves the coupling of anthracene derivatives with phenyl-substituted naphthalenes using palladium catalysts and appropriate ligands .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 9,10-Bis(4-phenylnaphthalen-1-yl)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the phenyl or naphthalene rings, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroanthracene derivatives .
Scientific Research Applications
9,10-Bis(4-phenylnaphthalen-1-yl)anthracene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9,10-Bis(4-phenylnaphthalen-1-yl)anthracene primarily involves its photophysical properties. The compound absorbs light and undergoes electronic transitions, resulting in fluorescence. The molecular targets and pathways involved include interactions with specific receptors or cellular components, depending on the application .
Comparison with Similar Compounds
- 9,10-Bis(phenylethynyl)anthracene
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
Comparison: Compared to these similar compounds, 9,10-Bis(4-phenylnaphthalen-1-yl)anthracene exhibits unique photophysical properties, such as higher thermal stability and a larger Stokes shift. These characteristics make it particularly valuable in applications requiring high-performance materials .
Properties
Molecular Formula |
C46H30 |
|---|---|
Molecular Weight |
582.7 g/mol |
IUPAC Name |
9,10-bis(4-phenylnaphthalen-1-yl)anthracene |
InChI |
InChI=1S/C46H30/c1-3-15-31(16-4-1)33-27-29-43(37-21-9-7-19-35(33)37)45-39-23-11-13-25-41(39)46(42-26-14-12-24-40(42)45)44-30-28-34(32-17-5-2-6-18-32)36-20-8-10-22-38(36)44/h1-30H |
InChI Key |
BNFHDHKJAVQUKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC=C(C8=CC=CC=C87)C9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B15242629.png)
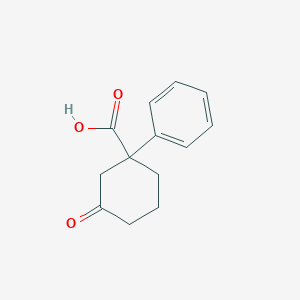
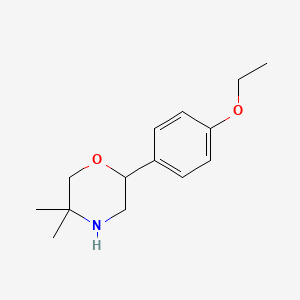
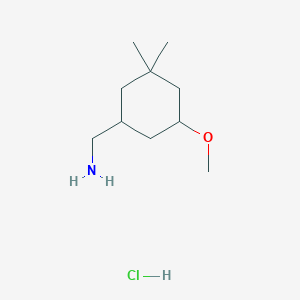
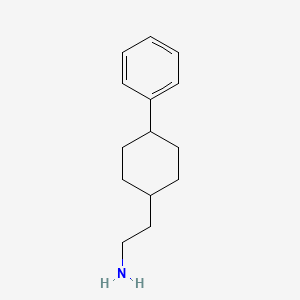
![5-Methyl-7-(methylthio)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile](/img/structure/B15242658.png)
![1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15242662.png)
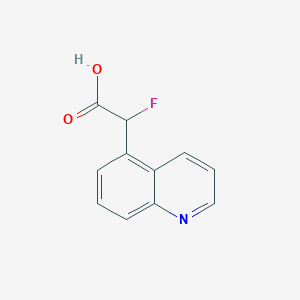

![2,5(2,6)-Bis(aminomethyl)bicyclo[2.2.1]heptane](/img/structure/B15242674.png)
![Ethyl 2-(methylthio)-5-oxo-8-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15242706.png)
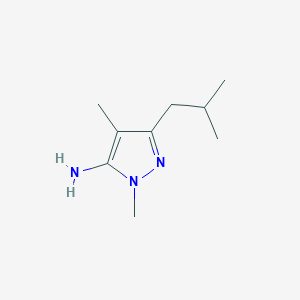
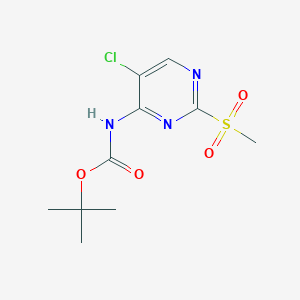
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N,3-dimethylbutanamide](/img/structure/B15242725.png)
